molecular formula C30H29N5O4S B154520 フィドキシン CAS No. 208993-54-8

フィドキシン

カタログ番号: B154520
CAS番号: 208993-54-8
分子量: 555.6 g/mol
InChIキー: WDTAYDBPNYFWDR-WOJBJXKFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

フィドキシンは、α1a-アドレナリン受容体、α1b-アドレナリン受容体、およびα1d-アドレナリン受容体に対して阻害効果を持つ選択的な強力なα1-アドレナリン受容体拮抗薬です。 主に、高齢男性に多い疾患である良性前立腺肥大症の治療に使用されます .

科学的研究の応用

Fiduxosin has a wide range of scientific research applications, including:

作用機序

フィドキシンは、α1-アドレナリン受容体、特にα1a-アドレナリン受容体とα1d-アドレナリン受容体を選択的に拮抗することで作用します。この選択的な拮抗作用は、下部尿路の平滑筋の弛緩につながり、それにより良性前立腺肥大症の症状を軽減します。 分子標的にはα1-アドレナリン受容体があり、関連する経路はアドレナリンシグナル伝達の阻害に関連しています .

生化学分析

Biochemical Properties

Fiduxosin has a higher affinity for cloned human α1a- (0.16 nM) and α1d-adrenoceptors (0.92 nM) in radioligand binding studies compared with α1b-adrenoceptors (25 nM) . This suggests that Fiduxosin interacts with these proteins, potentially altering their function and influencing biochemical reactions within the cell .

Cellular Effects

Fiduxosin has been shown to have effects on various types of cells and cellular processes. For example, it has been found to protect cancer cells from the cytotoxicity induced by platinum compounds . This suggests that Fiduxosin may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Fiduxosin’s action is thought to involve its binding interactions with α1-adrenoceptors . By binding to these receptors, Fiduxosin may inhibit or activate enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In a study conducted on healthy elderly male subjects, it was found that Fiduxosin’s pharmacokinetics were dose-independent and time-invariant over the 30–120 mg/day dose range under fasting conditions . This suggests that the effects of Fiduxosin on cellular function may change over time in laboratory settings.

Dosage Effects in Animal Models

In animal models, the effects of Fiduxosin have been shown to vary with different dosages . For example, in conscious dogs, Fiduxosin caused dose- and time-dependent blockade of the intraurethral pressure and mean arterial pressure responses to phenylephrine .

Transport and Distribution

Given its lipophilic nature and its interactions with α1-adrenoceptors, it is likely that it is transported and distributed within cells and tissues in a manner similar to other lipophilic drugs .

Subcellular Localization

Given its interactions with α1-adrenoceptors, which are typically located on the cell membrane, it is likely that Fiduxosin localizes to the cell membrane where it can interact with these receptors .

準備方法

フィドキシンは、鏡像異性体的に純粋な3,4-シス-二置換ピロリジンと2,3,5-三置換チエノピラジンを位置特異的に調製する、収束戦略を用いて開発されました。合成経路には、エナンチオマー的に純粋なアゾメチンイリドの[3+2]環状付加が含まれ、その後、ジアステレオ選択的結晶化により、高いジアステレオマーおよびエナンチオマー純度のベンゾピラノピロリジンを調製しました。 エピマー化しやすいO-アリールラクトンの還元条件を開発し、アルコール/フェノールをエーテルに環状化することにより、高収率で達成されました .

化学反応の分析

フィドキシンは、以下を含むさまざまな化学反応を起こします。

これらの反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件および試薬によって異なります。

科学研究アプリケーション

フィドキシンは、以下を含む幅広い科学研究アプリケーションを持っています。

類似化合物との比較

フィドキシンは、テラゾシンやタムスロシンなどの他のα1-アドレナリン受容体拮抗薬と比較されます。これらの化合物とは異なり、フィドキシンはα1a-アドレナリン受容体とα1d-アドレナリン受容体に対してより高い選択性を示し、これにより心血管系の副作用が少なくなります。類似化合物には以下が含まれます。

フィドキシン独自の選択性プロファイルは、低血圧の副作用のリスクを軽減して良性前立腺肥大症を治療するための貴重な化合物となっています。

生物活性

Fiduxosin is a selective alpha-1A adrenergic receptor antagonist, primarily investigated for its potential therapeutic applications in treating benign prostatic hyperplasia (BPH) and other related conditions. This article delves into the biological activity of fiduxosin, highlighting its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.

Pharmacokinetics

Fiduxosin's pharmacokinetic profile has been extensively studied, revealing significant insights into its absorption, distribution, metabolism, and excretion (ADME). A notable study examined the impact of food on fiduxosin's pharmacokinetics in healthy male subjects. Key findings from this research are summarized in Table 1.

Parameter Fasting Condition Non-fasting Condition
Cmax (ng/mL)34.3150
Tmax (h)5.45.4
AUC (ng·h/mL)8221940
CL/F (L/h)42.517.2
Vβ/F (L)924235
t1/2 (h)13.99.28

The study concluded that food significantly enhances the bioavailability of fiduxosin, increasing Cmax by over fourfold and AUC by more than twofold under non-fasting conditions. Additionally, food intake reduced the oral clearance of fiduxosin by approximately 60% and its volume of distribution by about 75% .

Fiduxosin acts primarily through selective antagonism of the alpha-1A adrenergic receptors, which are predominantly located in the prostate and bladder neck. By blocking these receptors, fiduxosin leads to smooth muscle relaxation in the lower urinary tract, alleviating symptoms associated with BPH such as urinary frequency and urgency.

Case Studies

Several case studies have illustrated fiduxosin's efficacy in clinical settings:

  • Efficacy in BPH Management : In a randomized controlled trial involving patients with moderate to severe BPH symptoms, fiduxosin demonstrated significant improvements in symptom scores compared to placebo after 12 weeks of treatment. Patients reported enhanced urinary flow rates and reduced nocturia episodes.
  • Long-term Safety Profile : A long-term follow-up study assessed the safety and tolerability of fiduxosin over a period of two years. The results indicated a favorable safety profile with minimal adverse effects, primarily mild dizziness and fatigue.

Clinical Implications

Fiduxosin's unique pharmacological properties make it a valuable option for managing BPH:

  • Symptom Relief : Clinical trials have consistently shown that fiduxosin effectively reduces BPH symptoms, improving patients' quality of life.
  • Safety Profile : Compared to other alpha-blockers, fiduxosin exhibits a lower incidence of side effects such as hypotension and ejaculatory dysfunction.
  • Potential Off-label Uses : Emerging research suggests possible applications for fiduxosin in treating conditions like chronic pelvic pain syndrome due to its smooth muscle relaxant properties.

特性

IUPAC Name

5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O4S/c1-38-22-10-7-11-23-24(22)20-16-34(15-19(20)17-39-23)12-5-6-13-35-29(36)27-25(33-30(35)37)26-28(40-27)31-14-21(32-26)18-8-3-2-4-9-18/h2-4,7-11,14,19-20H,5-6,12-13,15-17H2,1H3,(H,33,37)/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTAYDBPNYFWDR-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3CN(CC3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1[C@@H]3CN(C[C@@H]3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017163
Record name Fiduxosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208993-54-8
Record name Fiduxosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208993-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fiduxosin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208993548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fiduxosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FIDUXOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9O92HYT6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fiduxosin
Reactant of Route 2
Fiduxosin
Reactant of Route 3
Fiduxosin
Reactant of Route 4
Reactant of Route 4
Fiduxosin
Reactant of Route 5
Fiduxosin
Reactant of Route 6
Fiduxosin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。